molecular formula C10H12Cl2N2 B1520497 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1240527-05-2

2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No. B1520497
CAS RN: 1240527-05-2
M. Wt: 231.12 g/mol
InChI Key: OZHIWOKOFJJVGL-UHFFFAOYSA-N
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Description

The compound is a derivative of chloroethylamine, which is a chlorine-containing organic fine chemical product . It is widely applied to industries such as medicines, pesticides, surfactants, dyes, and functional materials .


Synthesis Analysis

The synthesis of similar compounds, such as 2-chloroethylamine hydrochloride, involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction .


Molecular Structure Analysis

While the exact structure of “2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride” is not available, related compounds like 2-Chloro-N,N-diethylethylamine have a linear formula of (CH3)2NCH2CH2Cl · HCl .


Chemical Reactions Analysis

The key step of synthetic strategies for similar compounds relies on well-established methods utilizing 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride as a building block for construction of piperazine moieties .

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Antiviral and Anticancer Properties : The synthesis and testing of N-alkyl derivatives of 1H-benzotriazole and 1H-benzimidazole, closely related to the compound of interest, have shown enhanced anti-helical activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV) and other related viruses. This suggests potential applications in developing antiviral therapies (Bretner et al., 2005). Additionally, derivatives of benzotriazole and benzimidazole have been explored for their anticancer properties, particularly in inhibiting specific human ovarian carcinoma cell lines, indicating potential selective antitumor activities (Bradshaw et al., 1998).

  • Antibacterial and Antifungal Activities : Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, a compound structurally similar to the chemical of interest, have revealed its potential for antibacterial activity, hinting at possible applications in developing new antibacterial agents (Abdel Ghani & Mansour, 2012).

  • Corrosion Inhibition : The use of thiazole and benzimidazole derivatives, including structures similar to the compound , as corrosion inhibitors for various metals in acidic solutions has been documented. This research indicates potential industrial applications in protecting metal surfaces against corrosion (Yadav, Sharma, & Kumar, 2015).

Mechanisms of Action

  • Enzyme Inhibition and Metabolic Interactions : The activity of benzimidazole derivatives, including those structurally related to the target compound, has been linked to their ability to inhibit enzymes and interact with cellular metabolism, suggesting mechanisms that could be exploited for therapeutic benefits, particularly in cancer therapy and infection control (Khaled, 2003).

  • Molecular Structure and Drug Design : Detailed studies on the molecular structure of benzimidazole derivatives have provided insights into their electronic properties and potential interactions with biological molecules, aiding in the design of more effective drugs (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Target of Action

The primary target of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is DNA . This compound is an alkylating agent, which means it can add an alkyl group to the guanine base of DNA, interfering with the DNA’s normal function .

Mode of Action

This compound interacts with its target by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links between DNA strands, preventing the DNA from being separated for synthesis or transcription . This compound can also induce mispairing of the nucleotides, leading to mutations .

Biochemical Pathways

The compound affects the DNA replication and RNA transcription pathways . By forming cross-links in the DNA, it prevents the DNA strands from separating, which is a crucial step in both DNA replication and RNA transcription . This disruption can lead to cell cycle arrest or programmed cell death (apoptosis) .

Pharmacokinetics

Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage , suggesting that they are absorbed and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular effect of this compound’s action is the formation of cross-links in the DNA, which can lead to mutations . On a cellular level, this can result in cell cycle arrest or apoptosis . In terms of health effects, similar compounds have been used to treat various types of cancer, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

properties

IUPAC Name

2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHIWOKOFJJVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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